LY303336

Description

Properties

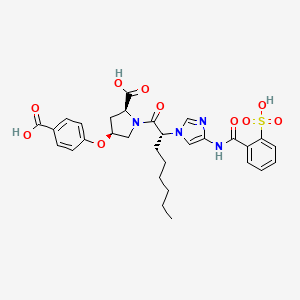

Molecular Formula |

C30H34N4O10S |

|---|---|

Molecular Weight |

642.7 g/mol |

IUPAC Name |

(2S,4S)-4-(4-carboxyphenoxy)-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C30H34N4O10S/c1-2-3-4-5-9-23(33-17-26(31-18-33)32-27(35)22-8-6-7-10-25(22)45(41,42)43)28(36)34-16-21(15-24(34)30(39)40)44-20-13-11-19(12-14-20)29(37)38/h6-8,10-14,17-18,21,23-24H,2-5,9,15-16H2,1H3,(H,32,35)(H,37,38)(H,39,40)(H,41,42,43)/t21-,23+,24-/m0/s1 |

InChI Key |

HHFYOGBTLFTWQX-QTJGBDASSA-N |

Isomeric SMILES |

CCCCCC[C@H](C(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)C(=O)O)N3C=C(N=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)O |

Canonical SMILES |

CCCCCCC(C(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)C(=O)O)N3C=C(N=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LY303336; LY 303336; LY-303336. |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to LY303336: A Potent Notch Signaling Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY303336 is a synthetic, small molecule inhibitor of the Notch signaling pathway, a critical regulator of cellular differentiation, proliferation, and apoptosis. Dysregulation of the Notch pathway is implicated in a variety of malignancies, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. While detailed public data on its biological activity and specific experimental protocols are limited, this document consolidates the available information to serve as a foundational resource for researchers in the field of oncology and drug discovery.

Chemical Structure and Physicochemical Properties

The precise chemical structure of this compound is not widely disclosed in publicly accessible scientific literature. However, it is identified as a synthetic organic compound. Based on available database information, the key physicochemical properties of this compound have been calculated and are summarized in Table 1. These properties provide an initial assessment of its drug-like characteristics according to Lipinski's rule of five, suggesting good oral bioavailability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 642.2 | [1] |

| XLogP | 3.8 | [1] |

| Hydrogen Bond Donors | 4 | [1] |

| Hydrogen Bond Acceptors | 12 | [1] |

| Rotatable Bonds | 16 | [1] |

| Topological Polar Surface Area | 213.81 Ų | [1] |

Mechanism of Action: Inhibition of the Notch Signaling Pathway

This compound functions as an inhibitor of the Notch signaling pathway.[2] The Notch pathway is a highly conserved signaling cascade initiated by the interaction of a Notch receptor with a ligand on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the receptor, ultimately releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family, leading to the transcription of target genes such as those in the HES and HEY families.

While the precise binding site and inhibitory mechanism of this compound on the Notch pathway have not been detailed in available literature, it is categorized as a Notch pathway signaling inhibitor.[2] Small molecule inhibitors of this pathway typically function by targeting key enzymatic steps, such as the γ-secretase complex responsible for the final cleavage and release of the NICD, or by disrupting the formation of the nuclear NICD-CSL-MAML transcriptional activation complex.

Below is a generalized diagram illustrating the canonical Notch signaling pathway, which is the target of inhibitors like this compound.

References

The Core Mechanism of Action of LY303336: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY303336 is a potent and selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor. Its mechanism of action is centered on the competitive and insurmountable inhibition of angiotensin II binding to the AT1 receptor, thereby blocking the downstream signaling cascades responsible for vasoconstriction and other physiological effects of angiotensin II. This technical guide provides a detailed overview of the molecular interactions, signaling pathways, and experimental validation of the mechanism of action of this compound.

Introduction to this compound and the Renin-Angiotensin System

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. Angiotensin II, the primary active peptide of the RAS, exerts its effects by binding to specific G protein-coupled receptors, most notably the AT1 receptor.[1][2][3] Activation of the AT1 receptor by angiotensin II triggers a cascade of intracellular events leading to vasoconstriction, aldosterone (B195564) secretion, sodium and water retention, and cellular growth and proliferation.[1][2][4]

This compound is a polysubstituted 4-aminoimidazole (B130580) derivative that has been identified as a highly potent and selective antagonist of the human AT1 receptor.[5] Its therapeutic potential lies in its ability to counteract the pathological effects of excessive angiotensin II activity, which is implicated in conditions such as hypertension and heart failure.

Molecular Mechanism of Action

The primary mechanism of action of this compound is its direct interaction with the AT1 receptor. It acts as a competitive antagonist, vying with the endogenous ligand, angiotensin II, for the same binding site on the receptor.

Insurmountable Antagonism

A key characteristic of this compound's interaction with the AT1 receptor is its insurmountable nature.[5] Insurmountable antagonists, once bound to the receptor, dissociate very slowly. This prolonged receptor occupancy leads to a sustained inhibition of the agonist's effects, even in the presence of increasing concentrations of the agonist.[5][6] Functional recovery experiments have demonstrated that the insurmountable inhibition by this compound is directly related to its slow dissociation from the AT1 receptors.[5]

Impact on Downstream Signaling Pathways

By blocking the binding of angiotensin II to the AT1 receptor, this compound effectively inhibits the initiation of the downstream signaling cascade. The activation of the AT1 receptor by angiotensin II typically leads to the coupling of the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

This compound's antagonism of the AT1 receptor prevents this sequence of events, leading to a significant reduction in the production of inositol phosphates.[5] This blockade of the IP3 signaling pathway is a central aspect of its mechanism of action.

References

- 1. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 2. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. bhf.org.uk [bhf.org.uk]

- 5. ovid.com [ovid.com]

- 6. Models and methods for studying insurmountable antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of LY303366 (Anidulafungin)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY303366, now widely known as Anidulafungin, is a potent semisynthetic echinocandin antifungal agent.[1][2][3][4][5][6][7] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and biological activity of LY303366. It is intended to serve as a valuable resource for researchers and professionals involved in antifungal drug discovery and development. The information presented herein is curated from a wide range of scientific literature and public data sources.

Discovery and Development

Anidulafungin (LY303366) was discovered by researchers at Eli Lilly and Company as a semisynthetic derivative of echinocandin B, a fermentation product of the fungus Aspergillus nidulans.[3][8][9][10] The development of LY303366 was driven by the need for new antifungal agents with a broad spectrum of activity, particularly against emerging drug-resistant fungal pathogens. After its initial discovery, it was licensed to Vicuron Pharmaceuticals for further development and was later acquired by Pfizer.[2] The U.S. Food and Drug Administration (FDA) approved Anidulafungin for clinical use on February 21, 2006.[1][3][4][5][8][11]

Synthesis of LY303366 (Anidulafungin)

The synthesis of LY303366 is a semisynthetic process that begins with the fermentation of Aspergillus nidulans to produce the natural product echinocandin B.[8][9] This is followed by a series of chemical modifications to enhance its antifungal properties and pharmacokinetic profile.

Experimental Protocol: Semisynthesis of LY303366

The following protocol is a representative synthesis based on available literature.

Step 1: Fermentation and Isolation of Echinocandin B

-

A culture of Aspergillus nidulans is grown in a suitable fermentation medium under controlled conditions to produce echinocandin B.

-

The fermentation broth is harvested, and echinocandin B is extracted and purified using chromatographic techniques.

Step 2: Enzymatic Deacylation of Echinocandin B

-

The purified echinocandin B is subjected to enzymatic deacylation to remove the linoleoyl side chain. This is typically achieved using a deacylase enzyme from the bacterium Actinoplanes utahensis.[9]

-

This step yields the echinocandin nucleus, a key intermediate.

Step 3: Reacylation of the Echinocandin Nucleus

-

The echinocandin nucleus is then chemically reacylated with a custom-synthesized side chain, 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid.

-

This acylation is a critical step that confers the unique properties of LY303366. The reaction is typically carried out in an organic solvent using a suitable coupling agent.

Step 4: Purification of LY303366

-

The final product, LY303366, is purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.

-

The purified compound is then lyophilized to obtain a stable powder.

Mechanism of Action

LY303366 exerts its antifungal effect by inhibiting the enzyme (1,3)-β-D-glucan synthase.[3][5][6][7][8][12][13] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall. The inhibition of this enzyme leads to the disruption of the cell wall integrity, osmotic instability, and ultimately, fungal cell death.[8] A key advantage of this mechanism is that mammalian cells do not have a cell wall and lack the (1,3)-β-D-glucan synthase enzyme, making LY303366 highly selective for fungal cells.[5]

Antifungal Activity

LY303366 has demonstrated potent in vitro and in vivo activity against a broad spectrum of fungal pathogens, including various species of Candida and Aspergillus.[7][14] Its activity is particularly noteworthy against fluconazole-resistant Candida species.

Quantitative Data

The following tables summarize the in vitro activity of LY303366 against various fungal isolates as reported in the literature. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, and MFC (Minimum Fungicidal Concentration) is the lowest concentration of an antimicrobial that will prevent the growth of an organism after subculture on to antibiotic-free media.

Table 1: In Vitro Activity of LY303366 Against Candida Species

| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Candida albicans | ≤0.001 - 16 | 0.125 | 1.0 | [11][13] |

| Candida glabrata | ≤0.03 - >32 | 0.25 | 1.0 | [13] |

| Candida parapsilosis | 0.125 - 16 | 2.0 | - | [11][13] |

| Candida tropicalis | ≤0.03 - >32 | 0.125 | - | [13] |

| Candida krusei | ≤0.03 - >32 | 0.25 | - | [13] |

| Candida guilliermondii | 0.25 - 1 | - | - | [11] |

Table 2: In Vitro Activity of LY303366 Against Aspergillus Species

| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Aspergillus fumigatus (12) | - | 0.03 - 0.12 | [12] |

| Aspergillus flavus (10) | - | 0.03 - 0.12 | [12] |

Table 3: Fungicidal Activity of LY303366

| Organism | MFC Range (µg/mL) | Geometric Mean MFC (µg/mL) | Reference(s) |

| Candida species (all isolates) | 0.002 - 16 | 0.032 | [11] |

Table 4: Inhibition of (1,3)-β-D-Glucan Synthase by LY303366

| Organism | IC50 (ng/mL) |

| Candida albicans (wild-type) | 0.89 - 7.96 |

Note: MIC and MFC values can vary depending on the testing methodology and the specific isolates tested.

Experimental Protocols for Antifungal Susceptibility Testing

A standardized method for determining the in vitro susceptibility of fungi to antifungal agents is crucial for reproducible results.

Broth Microdilution Method (based on NCCLS M27-A)

-

Inoculum Preparation: Fungal isolates are grown on agar (B569324) plates, and a suspension is prepared in sterile saline and adjusted to a specific turbidity to achieve a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 cells/mL.

-

Drug Dilution: A serial dilution of LY303366 is prepared in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640 or Antibiotic Medium 3.[11]

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 80% or 100%) compared to a drug-free control well.[11]

Conclusion

LY303366 (Anidulafungin) represents a significant advancement in the field of antifungal therapy. Its unique mechanism of action, potent and broad-spectrum activity, and favorable safety profile have established it as a valuable tool in the management of invasive fungal infections. This technical guide provides a foundational understanding of the key scientific and technical aspects of LY303366, from its discovery and synthesis to its biological activity, which will be of benefit to researchers and clinicians in the field.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Anidulafungin - Wikipedia [en.wikipedia.org]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 5. medkoo.com [medkoo.com]

- 6. apexbt.com [apexbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Anidulafungin in the treatment of invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Anidulafungin | C58H73N7O17 | CID 166548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Anidulafungin: an evidence-based review of its use in invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity of LY303336 to AT1 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of LY303336, a nonpeptide antagonist, for the Angiotensin II Type 1 (AT1) receptor. This document includes quantitative binding data, a detailed experimental protocol for determining binding affinity, and visualizations of the relevant signaling pathway and experimental workflow.

Quantitative Binding Affinity Data

The binding affinity of this compound for the AT1 receptor has been determined through competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an antagonist.

| Compound | Parameter | Value | Receptor |

| This compound | IC50 | 5.2 nM | AT1 |

Table 1: Binding Affinity of this compound to the AT1 Receptor. The IC50 value represents the concentration of this compound required to inhibit 50% of the specific binding of a radioligand to the AT1 receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This section details a representative methodology for determining the binding affinity of this compound for the human AT1 receptor. This protocol is synthesized from established methods for nonpeptide AT1 receptor antagonists.

2.1. Materials and Reagents

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human AT1 receptor.

-

Radioligand: [125I]-[Sar1,Ile8]Angiotensin II (specific activity ~2200 Ci/mmol).

-

Competitor: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well Filter Plates: Glass fiber filters (e.g., GF/C).

-

Plate Scintillation Counter.

2.2. Membrane Preparation

-

Culture CHO or HEK-293 cells expressing the human AT1 receptor to confluency.

-

Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.

-

Repeat the centrifugation step.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store membrane aliquots at -80°C until use.

2.3. Binding Assay Procedure

-

Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 10-11 M to 10-5 M.

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [125I]-[Sar1,Ile8]Angiotensin II (final concentration ~0.1-0.5 nM), and 100 µL of membrane preparation (containing 10-20 µg of protein).

-

Non-specific Binding: 50 µL of a high concentration of an unlabeled AT1 receptor antagonist (e.g., 10 µM Losartan), 50 µL of [125I]-[Sar1,Ile8]Angiotensin II, and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of each this compound dilution, 50 µL of [125I]-[Sar1,Ile8]Angiotensin II, and 100 µL of membrane preparation.

-

-

Incubate the plate at room temperature (22-25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filter mats and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a plate scintillation counter.

2.4. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism software).

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

AT1 Receptor Signaling Pathway

The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon binding angiotensin II, activates multiple downstream signaling cascades. These pathways are crucial in regulating blood pressure and cellular growth. This compound, as an antagonist, blocks the initiation of these signaling events.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in the experimental workflow for determining the binding affinity of a compound like this compound to the AT1 receptor.

Selectivity Profile of AT2 Receptor Antagonists: A Technical Guide

Disclaimer: The initial request specified a selectivity profile for LY303336. However, extensive searches did not yield conclusive evidence of this compound as a selective AT2 receptor antagonist. One source indicates it is an AT1 receptor antagonist with an IC50 of 5.2 nM. Due to the lack of available data for this compound's activity at the AT2 receptor, this guide will utilize the well-characterized and highly selective AT2 receptor antagonist, PD123319 , as a representative compound to fulfill the detailed requirements of this technical guide.

Introduction to Angiotensin II Receptor Subtypes

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. Its primary effector, angiotensin II (Ang II), mediates its physiological effects through two main G protein-coupled receptors: the Ang II type 1 (AT1) and type 2 (AT2) receptors. While the AT1 receptor is known to mediate the classical pressor and proliferative effects of Ang II, the AT2 receptor often counteracts these actions, promoting vasodilation, anti-inflammatory responses, and tissue protection. The development of selective antagonists for these receptors has been crucial in elucidating their distinct physiological roles and therapeutic potential.

Quantitative Selectivity Profile of PD123319

The selectivity of an antagonist is a critical parameter in pharmacological research and drug development. It is typically determined by comparing its binding affinity (Ki) or functional inhibition (IC50) at the target receptor versus off-target receptors. PD123319 is widely recognized for its high selectivity for the AT2 receptor over the AT1 receptor.

Table 1: Binding Affinity of PD123319 for Angiotensin II Receptor Subtypes

| Compound | Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Fold Selectivity (AT1/AT2) |

| PD123319 | AT2 | [125I]Sar1,Ile8-Ang II | Rat Adrenal Tissue | ~12[1] | 34 | ~10,000[1] |

| PD123319 | AT2 | [125I]Sar1,Ile8-Ang II | Rat Brain | - | 210 | - |

| PD123319 | AT1 | [125I]Sar1,Ile8-Ang II | - | >10,000 | >10,000 | - |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Radioligand Binding Assay for AT2 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., PD123319) for the AT2 receptor.

Objective: To determine the Ki of a test compound for the AT2 receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human AT2 receptor (e.g., HEK-293 cells).

-

Radioligand: [125I]Sar1,Ile8-Angiotensin II.

-

Test compound (e.g., PD123319).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, ice-cold.

-

Non-specific binding control: A high concentration of a non-radiolabeled AT2 receptor ligand (e.g., 10 µM Ang II).

-

Glass fiber filters.

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Thaw the cell membrane preparation on ice.

-

Resuspend the membranes in binding buffer to a final protein concentration of 10-20 µg per well.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL binding buffer, 50 µL radioligand, 100 µL membrane suspension.

-

Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand, 100 µL membrane suspension.

-

Test Compound: 50 µL of varying concentrations of the test compound, 50 µL radioligand, 100 µL membrane suspension.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay.

In Vitro Functional Assay: Neurite Outgrowth in NG108-15 Cells

This protocol describes a functional assay to assess the antagonistic activity of a test compound at the AT2 receptor by measuring its effect on Ang II-induced neurite outgrowth in NG108-15 cells.

Objective: To determine the functional antagonism of a test compound at the AT2 receptor.

Materials:

-

NG108-15 cells (neuroblastoma x glioma hybrid).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Differentiation medium (e.g., DMEM with 1% FBS).

-

Angiotensin II (agonist).

-

Test compound (e.g., PD123319).

-

Microscope with imaging capabilities.

Procedure:

-

Seed NG108-15 cells in a 24-well plate at a low density.

-

Allow cells to attach overnight.

-

Replace the culture medium with differentiation medium and incubate for 24 hours to induce a basal level of differentiation.

-

Pre-incubate the cells with varying concentrations of the test compound for 30 minutes.

-

Add a fixed concentration of Angiotensin II (e.g., 100 nM) to the wells.

-

Incubate the cells for 48-72 hours.

-

Capture images of the cells using a microscope.

-

Quantify neurite outgrowth. A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter.

Data Analysis:

-

Calculate the percentage of cells with neurites for each treatment group.

-

Plot the percentage of neurite-bearing cells against the logarithm of the test compound concentration.

-

Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the Ang II-induced neurite outgrowth.

Workflow for Neurite Outgrowth Functional Assay.

AT2 Receptor Signaling Pathways

Activation of the AT2 receptor initiates a variety of intracellular signaling cascades that are distinct from those activated by the AT1 receptor. These pathways are often associated with anti-proliferative, pro-apoptotic, and vasodilatory effects.

The primary signaling mechanism of the AT2 receptor involves the activation of protein phosphatases, such as SHP-1, which leads to the dephosphorylation and inactivation of key signaling molecules involved in cell growth and proliferation, including the MAP kinases ERK1/2.

Another important pathway involves the activation of the bradykinin (B550075)/nitric oxide/cGMP cascade. AT2 receptor stimulation can increase the production of bradykinin, which in turn activates bradykinin B2 receptors, leading to the activation of nitric oxide synthase (NOS) and the subsequent production of nitric oxide (NO). NO then activates guanylyl cyclase, resulting in increased levels of cyclic GMP (cGMP), which mediates vasodilation.

AT2 Receptor Signaling Pathways.

Conclusion

The selective AT2 receptor antagonist PD123319 has been an invaluable tool for dissecting the physiological functions of the AT2 receptor. Its high selectivity, as demonstrated by binding and functional assays, allows for the specific interrogation of AT2 receptor-mediated signaling pathways. The experimental protocols and signaling diagrams provided in this guide offer a framework for researchers and drug development professionals to investigate the pharmacology of AT2 receptor ligands and explore their therapeutic potential. Future research in this area will continue to unravel the complex roles of the AT2 receptor in health and disease.

References

In-depth Technical Guide on Early-Stage Research Involving LY303336

An Important Note on the Availability of Public Data

Following a comprehensive search of publicly available scientific literature and clinical trial databases, it has been determined that there is a significant lack of specific, detailed information regarding the early-stage research of the compound designated as LY303336. The search results did not yield sufficient data to construct an in-depth technical guide that would meet the core requirements of detailing its mechanism of action, experimental protocols, and quantitative data from preclinical or clinical studies.

-

Early Discontinuation: The compound may have been discontinued (B1498344) in the very early stages of preclinical development and, as a result, no significant data was published.

-

Internal Designation: The identifier might be an internal codename that was changed before any public disclosure or publication.

-

Confidentiality: The research and data related to this compound may still be proprietary and confidential.

Without access to primary research articles or detailed study reports, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.

We recommend the following for researchers, scientists, and drug development professionals interested in this area:

-

Consult Proprietary Databases: Access to specialized, subscription-based pharmaceutical and chemical databases may yield more information.

-

Monitor Future Publications: Research may be published at a later date. Setting up alerts in scientific literature databases for the keyword "this compound" could be beneficial.

-

Focus on Related Compounds: Research into other compounds from the same therapeutic area or with similar structural features from the same developer may provide indirect insights.

We regret that we are unable to fulfill the specific request for a detailed technical guide on this compound at this time due to the absence of publicly available data.

The Enigma of LY303336: An Analysis of a Ghost in the Pharmaceutical Pipeline

Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, the compound designated as LY303336 remains an enigma. No publicly available data exists to detail its mechanism of action, potential therapeutic applications, or any associated preclinical or clinical studies. This lack of information precludes the creation of an in-depth technical guide as requested.

Extensive searches for "this compound" have failed to yield any specific scientific publications, patent filings, or registered clinical trials associated with this identifier. The designation "LY" typically precedes the numerical code for compounds developed by Eli Lilly and Company. However, in the case of this compound, it appears that this internal identifier has not transitioned into the public domain.

This situation is not uncommon in the pharmaceutical industry. Drug development is a lengthy and complex process with a high attrition rate. Many compounds are synthesized and evaluated in the early stages of discovery and preclinical development. These compounds are assigned internal codes for tracking and research purposes. A significant majority of these investigational molecules never advance to clinical trials or publication for a variety of reasons, including but not limited to:

-

Lack of Efficacy: The compound may not have demonstrated the desired biological activity in preclinical models.

-

Unfavorable Safety Profile: Toxicological studies may have revealed unacceptable safety risks.

-

Poor Pharmacokinetic Properties: The compound's absorption, distribution, metabolism, and excretion (ADME) profile may have been suboptimal for therapeutic use.

-

Strategic Pipeline Prioritization: The developing company may have shifted its research and development focus to other more promising candidates or therapeutic areas.

It is plausible that this compound represents one such compound that was discontinued (B1498344) during these early, non-public phases of research and development. Without any published data, any discussion of its potential therapeutic applications, signaling pathways, or experimental protocols would be purely speculative and without a factual basis.

Therefore, the core requirements of this request—summarizing quantitative data, detailing experimental methodologies, and creating visualizations of signaling pathways—cannot be fulfilled. The absence of foundational information on this compound makes the generation of a technical guide or whitepaper impossible at this time. Should information regarding this compound become publicly available in the future, a detailed analysis could then be undertaken.

Methodological & Application

Application Notes and Protocols for LY303336 in Cardiovascular Disease Models: Information Not Available

Following a comprehensive review of publicly available scientific literature and clinical trial data, there is no specific information regarding the application of the compound LY303336 in cardiovascular disease models.

Searches for "this compound cardiovascular effects," "this compound cardiac studies," "this compound preclinical cardiovascular data," and its "mechanism of action" did not yield any relevant results detailing its use in the context of cardiovascular research. The scientific and medical databases accessed do not contain studies that have investigated the efficacy or mechanism of this compound in models of cardiac hypertrophy, heart failure, or other cardiovascular pathologies.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams for this compound in this therapeutic area.

Researchers, scientists, and drug development professionals seeking information on therapeutic agents for cardiovascular disease are encouraged to consult literature on other compounds that have been extensively studied in this field.

Application Notes and Protocols for the Use of a Novel Investigational Antihypertensive Agent in Research Studies

Disclaimer: Publicly available information regarding a compound with the specific identifier "LY3033646" for use in hypertension research is not available at the time of this writing. The following application notes and protocols are provided as a detailed and representative guide for the preclinical evaluation of a novel investigational antihypertensive agent. The information is based on established principles of cardiovascular pharmacology and drug development, and for illustrative purposes, considers a hypothetical agent with a plausible mechanism of action, such as a long-acting natriuretic peptide analogue, inspired by emerging therapies like LY3971297.[1][2]

These guidelines are intended for researchers, scientists, and drug development professionals.

Application Notes

Introduction to a Novel Investigational Antihypertensive Agent

Hypertension is a major global health issue and a primary risk factor for cardiovascular diseases.[3] Despite the availability of various antihypertensive drugs, a significant portion of the hypertensive population has uncontrolled blood pressure, highlighting the need for novel therapeutic strategies.[3][4] This document outlines the application of a hypothetical novel investigational antihypertensive agent, "CardioRegulin," a long-acting natriuretic peptide analogue, in research studies.

Compound Profile: CardioRegulin

-

Compound Class: Long-Acting Atrial Natriuretic Peptide (LA-ANP) Analogue

-

Target: Natriuretic Peptide Receptor-A (NPR-A)

-

Proposed Mechanism of Action: CardioRegulin is designed to be a potent and selective agonist of the NPR-A. Activation of NPR-A stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle and kidney cells. Increased cGMP levels lead to vasodilation, natriuresis (sodium excretion), and diuresis, collectively resulting in a reduction in blood pressure. The long-acting formulation is intended to provide sustained blood pressure control with less frequent dosing.

In Vitro Applications

-

Receptor Binding Assays: To determine the binding affinity and selectivity of CardioRegulin for NPR-A compared to other natriuretic peptide receptors.

-

Cell-Based Functional Assays: To quantify the ability of CardioRegulin to stimulate cGMP production in cultured vascular smooth muscle cells or renal cells.

-

Isolated Tissue Bath Experiments: To assess the direct vasodilatory effects of CardioRegulin on isolated arterial preparations from various vascular beds (e.g., aorta, mesenteric arteries).[5]

In Vivo Applications

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of CardioRegulin and correlate plasma concentrations with its blood pressure-lowering effects.

-

Efficacy in Animal Models of Hypertension: To evaluate the antihypertensive efficacy of acute and chronic administration of CardioRegulin in established animal models such as the Spontaneously Hypertensive Rat (SHR) or Angiotensin II-induced hypertensive models.[6][7][8]

-

Safety and Tolerability Studies: To assess potential adverse effects, including hypotension, electrolyte imbalance, and effects on renal function.

Data Presentation

Quantitative data from preclinical studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Pharmacological Profile of CardioRegulin

| Parameter | Assay | Value |

| Binding Affinity | ||

| NPR-A Ki | Radioligand Binding | e.g., 0.1 nM |

| NPR-B Ki | Radioligand Binding | e.g., >1000 nM |

| NPR-C Ki | Radioligand Binding | e.g., >1000 nM |

| Functional Potency | ||

| cGMP Production EC50 | VSMC cGMP Assay | e.g., 1.5 nM |

| Vasodilation EC50 | Isolated Aortic Ring | e.g., 5.0 nM |

Table 2: In Vivo Antihypertensive Efficacy of CardioRegulin in SHRs

| Treatment Group | Dose | Route | Change in Mean Arterial Pressure (mmHg) at 24h |

| Vehicle Control | - | SC | -2 ± 3 |

| CardioRegulin | 0.1 mg/kg | SC | -15 ± 4 |

| CardioRegulin | 1.0 mg/kg | SC | -30 ± 5 |

| CardioRegulin | 10 mg/kg | SC | -45 ± 6 |

| Positive Control (e.g., Captopril) | 10 mg/kg | PO | -25 ± 5 |

| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle Control. |

Experimental Protocols

Protocol 1: In Vitro Vascular Reactivity in Isolated Rodent Aortic Rings

Objective: To determine the vasodilatory effect of CardioRegulin on pre-constricted aortic rings isolated from rats.

Materials:

-

Thoracic aorta from male Wistar rats (250-300g)

-

Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

CardioRegulin

-

Isolated organ bath system with force transducers

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

-

Euthanize the rat via an approved method and carefully excise the thoracic aorta.

-

Place the aorta in ice-cold Krebs-Henseleit buffer and clean off adhering connective tissue.

-

Cut the aorta into 2-3 mm wide rings.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer at 37°C and continuously bubble with carbogen gas.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

-

Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once the contraction has plateaued, add cumulative concentrations of CardioRegulin to the bath at regular intervals.

-

Record the changes in isometric tension until a maximal response is achieved.

-

Calculate the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

Protocol 2: Assessment of Endothelial Function using Flow-Mediated Dilation (FMD)

Objective: To non-invasively assess the effect of CardioRegulin on endothelial function in an animal model.

Materials:

-

Anesthetized rodent (e.g., SHR)

-

High-frequency ultrasound system with a vascular probe

-

Inflatable cuff

-

CardioRegulin or vehicle

Procedure:

-

Anesthetize the animal and maintain its body temperature.

-

Administer CardioRegulin or vehicle via the desired route.

-

Position the ultrasound probe to obtain a clear longitudinal image of the femoral or brachial artery.

-

Record baseline arterial diameter and blood flow velocity using Doppler mode.

-

Place a cuff distal to the imaged artery segment and inflate it to occlude blood flow for 5 minutes.

-

Rapidly deflate the cuff to induce reactive hyperemia.

-

Record the arterial diameter continuously for at least 5 minutes post-deflation.

-

Measure the maximum post-occlusion diameter.

-

Calculate FMD as the percentage change in diameter from baseline.

Protocol 3: In Vivo Blood Pressure Monitoring in a Hypertensive Animal Model

Objective: To determine the effect of CardioRegulin on blood pressure in conscious, freely moving Spontaneously Hypertensive Rats (SHRs).

Materials:

-

Spontaneously Hypertensive Rats (SHRs)

-

Radiotelemetry system for blood pressure monitoring

-

Surgical instruments for implantation

-

CardioRegulin or vehicle

Procedure:

-

Surgically implant the radiotelemetry transmitter with the catheter inserted into the abdominal aorta of the SHR under anesthesia.

-

Allow the animal to recover for at least one week.

-

Record baseline 24-hour blood pressure, heart rate, and activity.

-

Administer a single dose of CardioRegulin or vehicle (e.g., via subcutaneous injection).

-

Continuously monitor and record blood pressure and heart rate for at least 24-48 hours post-dose.

-

For chronic studies, administer the compound daily for the desired duration and monitor blood pressure regularly.

-

Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect.

References

- 1. LY-3971297 by Eli Lilly and Co for Hypertension: Likelihood of Approval [pharmaceutical-technology.com]

- 2. LY3971297 for Obesity · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 3. Pharmacological Research Progress of Novel Antihypertensive Drugs [discovmed.com]

- 4. Hypertension Drug Development: FDA Draft Guidance Outlines Recommendations | RAPS [raps.org]

- 5. Vascular smooth muscle contractility assays for inflammatory and immunological mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. storage.imrpress.com [storage.imrpress.com]

- 8. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying GSK-3 Inhibition in Renal Fibrosis In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for researchers interested in investigating the therapeutic potential of GSK-3 inhibitors, such as LY303336, in an in vivo model of renal fibrosis. The protocols and methodologies are based on established models and findings from studies on other GSK-3 inhibitors.

Scientific Background: The Role of GSK-3 in Renal Fibrosis

Glycogen synthase kinase-3β (GSK3β) is a serine/threonine protein kinase implicated in various cellular processes. In the context of kidney disease, increased GSK3β expression and activity are observed in fibrotic kidneys.[1] GSK-3β plays a significant role in the activation of fibroblasts into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix (ECM) proteins like collagen and fibronectin, leading to tissue scarring.

The pro-fibrotic effects of GSK-3 are, in part, mediated through its interaction with the Transforming Growth Factor-β (TGF-β) signaling pathway. TGF-β is a potent pro-fibrotic cytokine that signals through SMAD proteins. GSK-3 inhibition has been shown to suppress TGF-β1-induced SMAD3 activation, thereby reducing the expression of fibrotic markers such as α-smooth muscle actin (α-SMA).[1][2]

Quantitative Data from Preclinical Studies with GSK-3 Inhibitors

The following tables summarize representative quantitative data from studies using GSK-3 inhibitors in animal models of renal fibrosis. These tables can serve as a reference for the expected outcomes when evaluating a novel GSK-3 inhibitor like this compound.

Table 1: Effect of GSK-3 Inhibitor (TDZD-8) on Renal Fibrosis Markers in a Mouse Model of Ischemia-Reperfusion Injury

| Parameter | Control (Vehicle) | TDZD-8 Treatment | Percentage Change | Reference |

| Myofibroblast Population | High | Reduced | Significant Reduction | [1][2] |

| Collagen-1 Deposition | High | Reduced | Significant Reduction | [1] |

| Fibronectin Deposition | High | Reduced | Significant Reduction | [1] |

| TGF-β1 mRNA Levels | High | Reduced | Significant Reduction | [1] |

| SMAD3 Activation | High | Reduced | Significant Reduction | [1][2] |

| Macrophage Infiltration | High | Reduced | Significant Reduction | [1] |

Experimental Protocols

This section outlines a detailed protocol for inducing renal fibrosis in mice using the unilateral ureteral obstruction (UUO) model and for evaluating the efficacy of a GSK-3 inhibitor.

Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis

The UUO model is a widely used and robust method for inducing renal fibrosis.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 4-0 silk)

-

Heating pad

-

GSK-3 inhibitor (e.g., this compound)

-

Vehicle control

Procedure:

-

Anesthetize the mouse using an approved protocol.

-

Place the mouse on a heating pad to maintain body temperature.

-

Make a midline abdominal incision to expose the kidneys.

-

Gently locate the left ureter.

-

Ligate the left ureter at two points using 4-0 silk suture.

-

Cut the ureter between the two ligatures.

-

Reposition the kidney and close the abdominal wall and skin with sutures.

-

Administer post-operative analgesics as per institutional guidelines.

-

The contralateral (right) kidney will serve as an internal control.

Administration of GSK-3 Inhibitor

Dosage and Administration:

-

The optimal dose of this compound should be determined through dose-response studies.

-

Based on studies with other inhibitors like TDZD-8, a starting point could be in the range of 1-5 mg/kg body weight.[1]

-

The inhibitor can be administered via intraperitoneal (i.p.) injection or oral gavage.

-

Treatment can be initiated either before the induction of fibrosis (prophylactic) or after the establishment of fibrosis (therapeutic). A typical prophylactic regimen would start on the day of UUO surgery.

-

A vehicle control group (e.g., DMSO, saline) must be included.

Treatment Groups:

-

Sham-operated + Vehicle

-

UUO + Vehicle

-

UUO + this compound (Low Dose)

-

UUO + this compound (High Dose)

Assessment of Renal Fibrosis

Mice are typically sacrificed at 7 to 14 days post-UUO. Kidneys are harvested for analysis.

Histological Analysis:

-

Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin.

-

Section the kidneys and stain with:

-

Masson's Trichrome: To visualize collagen deposition (stains blue).

-

Sirius Red: For quantitative assessment of collagen.

-

Immunohistochemistry (IHC): To detect markers of fibrosis such as α-SMA, fibronectin, and collagen I.

-

Biochemical Analysis:

-

Western Blot: Homogenize kidney tissue to extract proteins. Analyze the expression levels of α-SMA, fibronectin, collagen I, and phosphorylated SMAD3.

-

Quantitative PCR (qPCR): Extract RNA from kidney tissue to measure the mRNA expression levels of pro-fibrotic genes (e.g., Tgfb1, Col1a1, Acta2).

Visualizations

Signaling Pathway of GSK-3 in Renal Fibrosis

References

Application Notes and Protocols for the In Vitro Evaluation of the CDK4/6 Inhibitor Abemaciclib (LY2835219)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Abemaciclib (B560072) (also known as LY2835219) is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] These kinases are critical components of the cell cycle machinery, specifically controlling the G1-S phase transition through the phosphorylation of the Retinoblastoma protein (Rb).[1][2][3] Dysregulation of the CDK4/6-Cyclin D-Rb pathway is a common event in many cancers, making it a key target for therapeutic intervention.[1][2] In preclinical studies, abemaciclib has been shown to inhibit the phosphorylation of Rb, leading to a G1 cell cycle arrest and a subsequent decrease in tumor cell proliferation.[1][2][3][4] The following protocols describe standard in vitro assays to characterize the activity of abemaciclib in cancer cell lines.

Data Presentation

Table 1: Biochemical Potency of Abemaciclib

| Target | Assay Type | Ki (nM) | Reference |

| CDK4/Cyclin D1 | Biochemical Assay | 0.6 ± 0.3 | [5] |

| CDK6/Cyclin D3 | Biochemical Assay | 8.2 ± 1.1 | [5] |

Table 2: Cellular Potency of Abemaciclib in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | GI50/IC50 (µM) | Duration | Reference |

| HCT-116 | Colon Cancer | MTT Assay | 15.86 | 48 hours | [6] |

| Caco-2 | Colon Cancer | MTT Assay | 7.85 | 48 hours | [6] |

| MDA-MB-231 | Triple Negative Breast Cancer | MTT Assay | 14.55 | 48 hours | [6] |

| PC-3 | Prostate Cancer | WST-1 Assay | 1.30 | 24 hours | [7] |

| LNCaP | Prostate Cancer | WST-1 Assay | 1.59 | 24 hours | [7] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of abemaciclib that inhibits cell growth by 50% (GI50).

Materials:

-

Cancer cell lines (e.g., HCT-116, Caco-2, MDA-MB-231)

-

Complete growth medium (specific to the cell line)

-

Abemaciclib stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in diluted HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of abemaciclib in complete growth medium.

-

Remove the overnight medium from the cells and replace it with the medium containing various concentrations of abemaciclib. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for the desired duration (e.g., 48 hours).[6]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the control wells and determine the GI50 value using appropriate software.

Western Blot for Rb Phosphorylation

This protocol is used to assess the inhibition of CDK4/6 activity by measuring the phosphorylation status of its downstream target, Rb.

Materials:

-

Cancer cell lines cultured in appropriate medium

-

Abemaciclib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Rb (e.g., Ser780, Ser807/811), anti-total-Rb, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with various concentrations of abemaciclib for a specified time (e.g., 16 hours).[5]

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total Rb and the loading control to normalize the data.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of abemaciclib on cell cycle progression.

Materials:

-

Cancer cell lines

-

Abemaciclib

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (70%, ice-cold)

-

Propidium iodide (PI)/RNase staining solution

-

Flow cytometer

Procedure:

-

Seed 2 x 10⁶ cells into 100-mm plates and treat with the desired concentration of abemaciclib or vehicle control.[6]

-

After the treatment period, harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI/RNase staining solution.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Mandatory Visualizations

Caption: Signaling pathway of Abemaciclib targeting the CDK4/6-Rb axis.

Caption: General experimental workflow for in vitro evaluation of Abemaciclib.

References

- 1. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of abemaciclib, a CDK4/6 inhibitor, induced apoptotic cell death in prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing LY303364 Stock Solutions in Cell Culture

Disclaimer: The compound "LY303364" could not be definitively identified in chemical and biological databases. It is possible that this is a typographical error. The following application notes and protocols are based on general best practices for preparing stock solutions of small molecule inhibitors for cell culture and use a common signaling pathway for illustrative purposes. Researchers should always consult the specific product data sheet for the exact compound being used.

Introduction

LY303364 is a potent and selective inhibitor of [Specify Target Pathway, e.g., the PI3K/mTOR signaling pathway], which plays a crucial role in cell proliferation, survival, and metabolism. Accurate and consistent preparation of LY303364 stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. These application notes provide a detailed protocol for the preparation, storage, and use of LY303364 stock solutions in a research laboratory setting.

Physicochemical and Handling Information

Proper handling and storage of LY303364 are essential to maintain its stability and activity. The following table summarizes key information for LY303364, based on typical characteristics of small molecule inhibitors.

| Property | Value | Source/Notes |

| Molecular Weight | [Insert known MW here, e.g., 450.5 g/mol ] | [If available, cite product datasheet. Otherwise, state this is an assumed value for calculation purposes.] |

| Appearance | White to off-white solid | Typical appearance for purified small molecules. |

| Solubility | Soluble in DMSO (>20 mg/mL), sparingly soluble in ethanol, insoluble in water. | Based on common solvents for kinase inhibitors. Always confirm with the product-specific datasheet. |

| Storage (Solid) | Store at -20°C, desiccated and protected from light. | To prevent degradation. |

| Storage (Stock Solution) | Store at -20°C or -80°C in aliquots to avoid freeze-thaw cycles. | Aliquoting is critical to maintain the integrity of the stock solution.[1] |

| Safety Precautions | Handle with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a chemical fume hood when handling the solid compound. | Standard laboratory safety practice for handling chemical compounds.[2] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of LY303364 in dimethyl sulfoxide (B87167) (DMSO). A high-concentration stock solution minimizes the volume of solvent added to the cell culture medium, reducing the risk of solvent-induced cytotoxicity.[1][2]

Materials:

-

LY303364 powder

-

Cell culture grade Dimethyl Sulfoxide (DMSO), sterile

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials[2]

-

Vortex mixer

-

0.22 µm syringe filter (optional, for sterilization)[1]

Procedure:

-

Calculation of Required Mass:

-

To prepare 1 mL of a 10 mM stock solution, calculate the required mass of LY303364 using the following formula:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Example Calculation (assuming MW = 450.5 g/mol ):

-

Mass (mg) = 0.010 mol/L x 0.001 L x 450.5 g/mol x 1000 mg/g = 4.505 mg

-

-

-

Weighing the Compound:

-

In a chemical fume hood, accurately weigh the calculated amount of LY303364 powder into a sterile microcentrifuge tube or amber vial.[2]

-

-

Dissolving the Compound:

-

Add the desired volume of sterile DMSO to the tube containing the LY303364 powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary, but avoid excessive heat.[2]

-

-

Sterilization (Optional):

-

If the stock solution was not prepared under aseptic conditions, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.[1]

-

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes.

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.

-

Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]

-

Application in Cell Culture

Working Solution Preparation:

-

Thaw a single aliquot of the 10 mM LY303364 stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium.

-

It is recommended to perform serial dilutions to achieve low final concentrations accurately.

-

Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced effects on cell viability and function.[2]

Example Dilution for a 10 µM Working Solution:

-

Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM solution.

-

Add the desired volume of this working solution to your cell culture plates. For example, adding 100 µL of the 10 µM working solution to 900 µL of medium in a well will result in a final concentration of 1 µM.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the putative signaling pathway affected by LY303364 and a general workflow for its use in cell culture experiments.

Caption: Putative PI3K/mTOR signaling pathway inhibited by LY303364.

Caption: General experimental workflow for cell treatment.

References

Application Notes and Protocols for LY303511 in Cell Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective concentrations, mechanism of action, and experimental protocols for the use of LY303511 in cell-based assays. LY303511, a close structural analog of the PI3K inhibitor LY294002, has been identified as an mTOR inhibitor that functions independently of the PI3K/Akt signaling pathway.[1][2][3] It has been shown to inhibit cell proliferation, sensitize tumor cells to apoptosis, and affect cell cycle progression.[2][3]

Data Presentation: Effective Concentrations of LY303511

The following table summarizes the effective concentrations of LY303511 used in various cell lines and experimental contexts, as reported in the literature.

| Cell Line | Assay Type | Effective Concentration Range | Notes | Reference |

| LNCaP (Prostate Carcinoma) | Apoptosis Sensitization | 25 µM (pretreatment) | Used to enhance sensitivity to vincristine-induced apoptosis.[1] | [1] |

| LNCaP (Prostate Carcinoma) | Colony Formation Assay | 25 µM (pretreatment) | Reduced the colony-forming ability of cells treated with vincristine (B1662923).[1] | [1] |

| A549 (Lung Carcinoma) | Cell Proliferation / Cell Cycle Analysis | 1 - 100 µM | Inhibited mTOR-dependent phosphorylation of S6K and blocked proliferation.[2] | [2] |

| Primary Pulmonary Artery Smooth Muscle Cells | Cell Proliferation | Not specified, but effective | Blocked proliferation without causing apoptosis.[2] | [2] |

| HeLa (Cervical Cancer) | Apoptosis Amplification | Not specified, but effective | Significantly amplified TRAIL-induced apoptosis.[4] | [4] |

| Various Cancer Cell Lines | Apoptosis Sensitization | Not specified, but effective | Sensitized tumor cells to TRAIL-induced apoptosis.[5] | [5] |

IC50 Values:

-

Voltage-gated potassium (Kv) channels: 64.6 µM[6]

Mechanism of Action

LY303511 exerts its cellular effects through multiple pathways, primarily independent of PI3K inhibition. Its key mechanisms include:

-

mTOR Inhibition: LY303511 inhibits the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and proliferation.[2] This is evidenced by the reduced phosphorylation of the mTOR substrate p70 S6 kinase (S6K).[2]

-

Induction of Intracellular Hydrogen Peroxide (H₂O₂): A novel mechanism of LY303511 is the generation of intracellular H₂O₂. This increase in reactive oxygen species (ROS) creates a permissive environment for apoptosis induction by other chemotherapeutic agents.[1][3]

-

Casein Kinase 2 (CK2) Inhibition: LY303511 has been shown to inhibit the activity of CK2, a kinase involved in regulating both G1 and G2/M phases of the cell cycle.[2]

-

Sensitization to Apoptosis: By increasing intracellular H₂O₂ and modulating signaling pathways, LY303511 sensitizes tumor cells to apoptosis induced by agents like vincristine and TRAIL.[1][3][4][5] In the context of TRAIL-induced apoptosis, LY303511 enhances the assembly of the Death-Inducing Signaling Complex (DISC) and promotes mitochondrial permeabilization.[4]

Signaling Pathways

The following diagram illustrates the known signaling pathways affected by LY303511.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LY294002 and LY303511 sensitize tumor cells to drug-induced apoptosis via intracellular hydrogen peroxide production independent of the phosphoinositide 3-kinase-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LY303511 amplifies TRAIL-induced apoptosis in tumor cells by enhancing DR5 oligomerization, DISC assembly, and mitochondrial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. LY 303511 | CAS:154447-38-8 | MTOR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

Application Notes and Protocols for Efficacy Testing of Notch Signaling Inhibitors in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in the initiation and progression of various cancers. Consequently, inhibitors of this pathway, such as LY303336, represent a promising class of therapeutic agents. This document provides detailed application notes and protocols for the preclinical evaluation of Notch inhibitor efficacy using animal models. The methodologies outlined here are based on established practices for in vivo testing of anti-cancer agents targeting the Notch pathway and can be adapted for specific compounds like this compound.

The Notch signaling cascade is a conserved pathway that plays a crucial role in cell proliferation, differentiation, and apoptosis.[1][2] In mammals, the pathway consists of four transmembrane receptors (Notch1-4) and five ligands (Jagged-1, -2 and Delta-like-1, -3, -4).[2] Aberrant activation of Notch signaling can act as an oncogene in some cancers while having a tumor-suppressive role in others, highlighting the context-dependent nature of this pathway.[3][4][5]

Signaling Pathway

The canonical Notch signaling pathway is initiated by the binding of a ligand to the Notch receptor, leading to two successive proteolytic cleavages. The second cleavage, mediated by the γ-secretase complex, releases the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate the transcription of target genes.

Caption: Canonical Notch Signaling Pathway and the inhibitory action of a γ-secretase inhibitor like this compound.

Animal Models for Efficacy Testing

The choice of an appropriate animal model is critical for obtaining clinically relevant data. Both xenograft and genetically engineered mouse models are commonly used in cancer research.

| Animal Model Type | Description | Advantages | Disadvantages |

| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice. | High reproducibility, cost-effective, suitable for initial screening. | Lacks the heterogeneity and microenvironment of human tumors. |

| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are directly implanted into immunodeficient mice. | Preserves the histological and genetic characteristics of the original tumor.[6] | More expensive and time-consuming to establish, potential for loss of human stroma. |

| Genetically Engineered Mouse Models (GEMM) | Mice are genetically modified to develop tumors that mimic human cancers. | Tumors arise in the correct microenvironment with an intact immune system. | Can be time-consuming and expensive to develop. |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of a Notch inhibitor.

Caption: A generalized workflow for preclinical evaluation of a Notch inhibitor.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model

1. Cell Culture and Implantation:

- Culture a human cancer cell line with known Notch pathway activation (e.g., a cell line with a NOTCH1 mutation).

- Harvest cells during the exponential growth phase.

- Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1x10^7 cells/mL.

- Inject 100 µL of the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).

2. Tumor Growth and Randomization:

- Monitor tumor growth by caliper measurements at least twice a week.

- Calculate tumor volume using the formula: (Length x Width^2) / 2.

- When tumors reach a mean volume of 100-200 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).

3. Drug Administration:

- Vehicle Control Group: Administer the vehicle solution used to formulate this compound.

- This compound Treatment Group: Administer this compound at a predetermined dose and schedule. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the drug's formulation and pharmacokinetic properties.

4. Monitoring and Endpoint Analysis:

- Continue to measure tumor volume and body weight twice weekly.

- Monitor the animals for any signs of toxicity.

- The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

- At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, immunohistochemistry for Notch pathway markers, Western blot).

Protocol 2: Patient-Derived Xenograft (PDX) Model

1. Tumor Implantation:

- Obtain fresh tumor tissue from a patient with informed consent.

- Implant small tumor fragments (approximately 3x3 mm) subcutaneously into the flank of highly immunodeficient mice (e.g., NSG mice).

2. Tumor Engraftment and Expansion:

- Monitor the mice for tumor engraftment and growth. This can take several weeks to months.

- Once the initial tumors (F0 generation) reach a size of approximately 1000 mm³, passage the tumors into new cohorts of mice for expansion (F1, F2 generations).

3. Efficacy Study:

- Once a sufficient number of mice with established tumors are available, follow the randomization, treatment, and monitoring steps as described in the CDX model protocol.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Growth Inhibition in a CDX Model

| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Endpoint (mm³) | Percent Tumor Growth Inhibition (%TGI) | P-value |

| Vehicle Control | 10 | 152 ± 25 | 1850 ± 310 | - | - |

| This compound (X mg/kg) | 10 | 148 ± 22 | 750 ± 150 | 60% | <0.05 |

Table 2: Body Weight Changes

| Treatment Group | N | Mean Body Weight at Day 0 (g) | Mean Body Weight at Endpoint (g) | Percent Body Weight Change |

| Vehicle Control | 10 | 22.5 ± 1.2 | 24.1 ± 1.5 | +7.1% |

| This compound (X mg/kg) | 10 | 22.8 ± 1.1 | 22.1 ± 1.3 | -3.1% |

Concluding Remarks

These application notes and protocols provide a framework for the preclinical evaluation of Notch inhibitors like this compound. The specific details of the experimental design, including the choice of animal model, drug dosage, and treatment schedule, should be optimized based on the characteristics of the compound and the cancer type being studied. Rigorous and well-designed preclinical studies are essential for advancing our understanding of Notch-targeted therapies and for their successful translation into the clinic.

References

- 1. Notch Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Precision medicine for human cancers with Notch signaling dysregulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Notch inhibition overcomes resistance to tyrosine kinase inhibitors in EGFR-driven lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Targeting of Notch Signaling: From Cancer to Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic Effects of NOTCH/γ-Secretase Inhibition and Standard of Care Treatment Modalities in Non-small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Patient-derived tumor xenografts: transforming clinical samples into mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying LY303336 in Endothelial Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, characterized by an imbalance between vasodilating and vasoconstricting substances, pro-inflammatory and anti-inflammatory mediators, and pro-thrombotic and anti-thrombotic factors. This imbalance is a hallmark of many cardiovascular diseases, including atherosclerosis, hypertension, and diabetes. The transcription factor Activator Protein-1 (AP-1) has emerged as a critical regulator of gene expression programs involved in endothelial cell activation, inflammation, and migration, all ofwhich are key processes in the development of endothelial dysfunction.

LY303336 has been identified as a potent and selective inhibitor of the c-Fos/AP-1 signaling pathway. While direct studies of this compound in endothelial dysfunction are limited, its mechanism of action suggests significant potential for modulating endothelial cell behavior. These application notes provide a framework for investigating the effects of this compound and other c-Fos/AP-1 inhibitors on endothelial function, drawing upon established methodologies and data from analogous compounds.

Mechanism of Action: c-Fos/AP-1 Inhibition in Endothelial Cells

The AP-1 transcription factor is a dimeric complex typically composed of proteins from the Jun and Fos families (e.g., c-Jun and c-Fos). This complex binds to specific DNA sequences in the promoter regions of target genes, regulating their transcription. In endothelial cells, various stimuli, including inflammatory cytokines, growth factors like Vascular Endothelial Growth Factor (VEGF), and mechanical forces, can activate the AP-1 pathway. This activation leads to the expression of genes involved in:

-

Inflammation: Upregulation of adhesion molecules (e.g., VCAM-1, ICAM-1) and pro-inflammatory cytokines.

-

Cell Migration and Proliferation: Essential for angiogenesis, but also contributes to the pathological remodeling of blood vessels.[1][2]

-

Vascular Tone: AP-1 can influence the expression of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of the vasodilator nitric oxide (NO).[1][2][3]

This compound, by inhibiting the c-Fos/AP-1 complex, is hypothesized to counteract these processes, thereby potentially ameliorating endothelial dysfunction.